2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid
Overview
Description
2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid is a chemical compound with the molecular formula C14H15NO6 and a molecular weight of 293.27 g/mol . It is also known by its other name, 3,6-Dioxa-8-phthalimidooctanoic acid . This compound is characterized by the presence of a phthalimide group attached to an ethoxyethoxy acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid typically involves the reaction of phthalimide with ethylene glycol and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The phthalimide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Bases: Potassium carbonate is commonly used in the synthesis of this compound.
Acids: Hydrochloric acid can be used for hydrolysis reactions.
Major Products
Hydrolysis Products: Phthalimide hydrolysis yields phthalic acid and the corresponding amine.
Scientific Research Applications
2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially modifying their activity. The ethoxyethoxy acetic acid moiety can also participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phthalimidoethoxy)acetic acid: Similar structure but lacks the additional ethoxy group.
3,6-Dioxa-8-phthalimidooctanoic acid: Another name for the same compound.
Uniqueness
2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid is unique due to its specific combination of the phthalimide group and the ethoxyethoxy acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-12(17)9-21-8-7-20-6-5-15-13(18)10-3-1-2-4-11(10)14(15)19/h1-4H,5-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGILFWPOHHPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147231 | |
Record name | 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-09-1 | |
Record name | 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75001-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.